molecular formula C20H17N5O3S B11193978 N-(2-Ethoxybenzyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

N-(2-Ethoxybenzyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

Cat. No.: B11193978
M. Wt: 407.4 g/mol
InChI Key: LBIKUOHWRFZPKE-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a pyridin-4-yl group. The carboxamide moiety at the 2-position of the thiazole is further modified with a 2-ethoxybenzyl group. Its synthesis likely follows routes similar to other thiazole carboxamides and oxadiazole derivatives, involving coupling reactions and heterocycle formation .

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C20H17N5O3S/c1-2-27-16-6-4-3-5-14(16)11-22-18(26)20-23-15(12-29-20)19-24-17(25-28-19)13-7-9-21-10-8-13/h3-10,12H,2,11H2,1H3,(H,22,26)

InChI Key

LBIKUOHWRFZPKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxybenzyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the Pyridine Ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxybenzyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

describes substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds [3a–s]). These share a thiazole-carboxamide backbone but differ in substituents:

  • Substituent Position : The target compound has a 1,2,4-oxadiazole substituent at the 4-position of the thiazole, whereas analogues in feature a methyl group and carboxylate/amide at the 5-position.
  • Amide Side Chain : The 2-ethoxybenzyl group in the target compound contrasts with diverse amines (e.g., alkyl, aryl) in ’s analogues.
  • notes significant bioactivity (p<0.05) for its analogues, suggesting the target compound’s structural complexity could yield comparable or superior efficacy .
Table 1: Thiazole Carboxamide Analogues Comparison
Compound Thiazole Substituents Amide Side Chain Reported Activity Reference
Target Compound 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl) N-(2-Ethoxybenzyl) Not specified -
[3a–s] () 5-Methyl, 2-(4-pyridinyl) Variable amines Potent (p<0.05)

1,2,4-Oxadiazole-Containing Antimicrobial Agents

highlights antimicrobial 1,2,4-oxadiazoles, such as 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole. Key comparisons include:

  • Oxadiazole Substituents: The target compound’s oxadiazole bears a pyridin-4-yl group, while ’s analogues use phenoxyphenyl or nitrophenyl groups.
  • Biological Activity: Phenoxyphenyl/nitrophenyl substituents in confer antimicrobial properties, likely via membrane disruption or enzyme inhibition. The pyridinyl group in the target compound may shift activity toward kinase inhibition or bacterial efflux pump modulation .
Table 2: 1,2,4-Oxadiazole Derivatives Comparison
Compound () Oxadiazole Substituents Linked Core Activity Reference
Target Compound 3-(Pyridin-4-yl) Thiazole-2-carboxamide Not specified -
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 3-(4-Phenoxyphenyl), 5-(4-nitrophenyl) None (standalone oxadiazole) Antimicrobial

Carboxamide Derivatives with Heterocyclic Moieties

describes 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, a structurally distinct analogue with an isoxazole-thiazole-carboxamide framework. Differences include:

  • Heterocycle Type : The target compound uses a 1,2,4-oxadiazole, whereas ’s compound employs an isoxazole.
  • The 2-ethoxybenzyl group in the target compound may enhance lipophilicity compared to simpler thiazol-2-yl substituents .

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